2-(benzylthio)-3-(3-methylphenyl)-4(3H)-quinazolinone
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Overview
Description
2-(benzylthio)-3-(3-methylphenyl)-4(3H)-quinazolinone is a chemical compound that belongs to the quinazolinone class of compounds. It has gained significant attention in scientific research due to its potential applications in drug development. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-3-(3-methylphenyl)-4(3H)-quinazolinone is not fully understood. However, it has been suggested that the compound may act by inhibiting various enzymes and signaling pathways involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
2-(benzylthio)-3-(3-methylphenyl)-4(3H)-quinazolinone has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to possess anti-microbial activity against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(benzylthio)-3-(3-methylphenyl)-4(3H)-quinazolinone in lab experiments include its wide range of biological activities, ease of synthesis, and low toxicity. However, the limitations of using this compound include its poor solubility in water and its instability under certain conditions.
Future Directions
There are several future directions for research on 2-(benzylthio)-3-(3-methylphenyl)-4(3H)-quinazolinone. These include:
1. Further studies on the mechanism of action of the compound to better understand its biological activities.
2. Development of more efficient synthesis methods to improve the yield and purity of the compound.
3. Investigation of the compound's potential applications in drug development for the treatment of cancer, inflammation, and infectious diseases.
4. Studies on the compound's pharmacokinetics and pharmacodynamics to determine its efficacy and safety in vivo.
5. Exploration of the compound's potential as a lead compound for the development of novel drugs with improved biological activities.
In conclusion, 2-(benzylthio)-3-(3-methylphenyl)-4(3H)-quinazolinone is a promising compound with a wide range of biological activities. Its potential applications in drug development make it an attractive target for further research. Further studies on the compound's mechanism of action, pharmacokinetics, and pharmacodynamics are needed to fully understand its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 2-(benzylthio)-3-(3-methylphenyl)-4(3H)-quinazolinone involves the reaction of 2-aminobenzylthiol with 3-methylanthranilic acid in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions for several hours. The resulting product is then purified by recrystallization or column chromatography to obtain the pure compound.
Scientific Research Applications
2-(benzylthio)-3-(3-methylphenyl)-4(3H)-quinazolinone has been extensively studied for its potential applications in drug development. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
2-benzylsulfanyl-3-(3-methylphenyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS/c1-16-8-7-11-18(14-16)24-21(25)19-12-5-6-13-20(19)23-22(24)26-15-17-9-3-2-4-10-17/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHXIRBQXURQBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362324 |
Source
|
Record name | 2-benzylsulfanyl-3-(3-methylphenyl)quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylsulfanyl-3-(3-methylphenyl)quinazolin-4-one | |
CAS RN |
6098-14-2 |
Source
|
Record name | 2-benzylsulfanyl-3-(3-methylphenyl)quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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